ethyl 4-cyano-3-methyl-5-({[(5-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)thiophene-2-carboxylate
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Overview
Description
ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features multiple functional groups, including cyano, methyl, hydrazino, triazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the cyano and methyl groups. The hydrazino and triazole moieties are then incorporated through condensation reactions. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene and triazole rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrazino and triazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE exerts its effects depends on its interaction with molecular targets. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
ETHYL 4-CYANO-3-METHYL-5-({2-[(5-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE can be compared with other compounds that have similar structural features, such as:
- Ethyl 4-cyano-3-methyl-5-aminothiophene-2-carboxylate
- 4-cyano-3-methyl-5-(2-thienyl)-2-thiophenecarboxylate
- 5-(2-thienyl)-1,2,4-triazole derivatives
These compounds may share similar synthetic routes and chemical reactivity but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C19H19N7O4S2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[[2-[[5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H19N7O4S2/c1-4-29-17(28)15-11(3)13(7-20)16(32-15)22-14(27)9-31-19-23-18(25-26-19)24-21-8-12-6-5-10(2)30-12/h5-6,8H,4,9H2,1-3H3,(H,22,27)(H2,23,24,25,26)/b21-8+ |
InChI Key |
YLZHLHQJDHGQGE-ODCIPOBUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)N/N=C/C3=CC=C(O3)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)NN=CC3=CC=C(O3)C)C#N)C |
Origin of Product |
United States |
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